Cinchonidine sulphate
Description
Contextualization of Cinchona Alkaloids as Privileged Chiral Frameworks
Cinchona alkaloids, a family of compounds extracted from the bark of the Cinchona tree, are widely recognized as "privileged chiral frameworks" in chemistry. ccspublishing.org.cntut.ac.jp This designation stems from their readily available, naturally occurring, and structurally complex chiral scaffolds. The principal Cinchona alkaloids—quinine (B1679958), quinidine, cinchonine (B1669041), and cinchonidine (B190817)—exist as pairs of pseudo-enantiomers, offering access to both enantiomeric forms of a desired product in asymmetric reactions. buchler-gmbh.com Their structures incorporate several key functional groups, including a quinoline (B57606) ring, a quinuclidine (B89598) moiety, a secondary alcohol, and a vinyl group, which can be strategically modified to create a diverse array of chiral catalysts and ligands. tut.ac.jp This structural versatility has captivated the interest of researchers for decades, leading to extensive exploration of their applications in asymmetric synthesis. ccspublishing.org.cn
Role of Cinchonidine Sulphate in Fundamental Stereochemistry and Asymmetric Transformations
Cinchonidine, and by extension its sulphate salt, plays a crucial role in the principles of stereochemistry and the execution of asymmetric transformations. thegoodscentscompany.comwikipedia.orgnih.gov As a chiral molecule, it provides a distinct three-dimensional environment that can influence the stereochemical outcome of a chemical reaction. This property is fundamental to asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral product. chemimpex.com
This compound and its derivatives are employed as organocatalysts, chiral ligands in metal-catalyzed reactions, and phase-transfer catalysts. ccspublishing.org.cnbuchler-gmbh.com In these roles, they facilitate a wide range of enantioselective transformations, including but not limited to:
Nucleophilic additions: Catalyzing the addition of nucleophiles to carbonyl and imine groups, a cornerstone of carbon-carbon and carbon-heteroatom bond formation. dovepress.com
Michael additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated compounds. nih.gov
Aldol (B89426) and Mannich reactions: Promoting the formation of β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively, with high stereocontrol. dovepress.com
Cycloaddition reactions: Influencing the stereochemistry of reactions that form cyclic products. dovepress.com
Knoevenagel condensation: Enabling the synthesis of enantioenriched olefins. nih.gov
The efficacy of cinchonidine-based catalysts often lies in their bifunctional nature, where different parts of the molecule can interact with and activate both the nucleophile and the electrophile simultaneously, thereby dictating the approach of the reactants and controlling the stereoselectivity of the reaction. nih.gov
Evolution of this compound Applications in Modern Organic Synthesis and Materials Science
The applications of this compound have evolved significantly, extending beyond traditional organic synthesis into the realm of materials science. In modern organic synthesis, there is a continuous drive to develop more efficient, selective, and sustainable catalytic systems. Researchers have responded by creating novel derivatives of cinchonidine, such as those with modified hydroxyl groups, amines, ureas, and thioureas, to fine-tune their catalytic activity for specific transformations. tut.ac.jp Dimeric and polymeric versions of Cinchona alkaloids have also been synthesized, sometimes exhibiting enhanced reactivity and enantioselectivity compared to their monomeric counterparts. nih.gov
In the field of materials science , the chiral properties of cinchonidine and its derivatives are being harnessed in innovative ways:
Chiral Polymers: Cinchonidine derivatives have been incorporated into the main chain or as cross-linkers in polymers to create chiral polymeric organocatalysts. tut.ac.jp These materials offer the advantages of catalyst recyclability and potential for use in continuous flow reactors.
Chiral Stationary Phases: The ability of cinchonidine to interact selectively with enantiomers has led to its use in the development of chiral stationary phases for chromatography, enabling the separation and analysis of racemic mixtures. chemimpex.com
Functional Materials: Research is exploring the incorporation of Cinchona alkaloids into functional materials, leveraging their unique molecular recognition capabilities. chemscene.com
Recent studies have also investigated the biological activities of cinchonidine, including its potential to attenuate cell damage, which could open new avenues for its application in biomedical materials and therapeutic research. researchgate.netnih.gov
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C38H46N4O6S | |
| Molecular Weight | 686.86 g/mol | |
| Appearance | White crystalline powder | ontosight.ai |
| Solubility | Soluble in water and ethanol | chemimpex.comontosight.ai |
Table 2: Applications of this compound in Asymmetric Reactions
| Reaction Type | Role of Cinchonidine Derivative | Outcome | Source |
| Michael Addition | Organocatalyst | High enantioselectivity in the formation of C-C bonds. | nih.gov |
| Aldol Reaction | Organocatalyst | Synthesis of enantioenriched β-hydroxy carbonyl compounds. | dovepress.com |
| Knoevenagel Condensation | Primary Amine Catalyst | Production of axially chiral alkylideneoxindoles. | nih.gov |
| Phase-Transfer Catalysis | Chiral Phase-Transfer Catalyst | Enantioselective alkylation of glycine (B1666218) imines. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
524-61-8 |
|---|---|
Molecular Formula |
C19H24N2O5S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid |
InChI |
InChI=1S/C19H22N2O.H2O4S/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4)/t13-,14-,18-,19+;/m0./s1 |
InChI Key |
KFHZMXDENPHHOU-YYXOUSRLSA-N |
SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Structural Derivatization of Cinchonidine Sulphate
Methodologies for the Isolation and Semi-Synthetic Routes to Cinchonidine (B190817) Sulphate Precursors
Cinchonidine is naturally found in the bark of various Cinchona species and is co-isolated with other major alkaloids like quinine (B1679958), quinidine, and cinchonine (B1669041). google.comnih.gov The extraction process typically involves treating the pulverized bark with an alkaline solution to liberate the free alkaloids. google.comwordpress.com These are then extracted into an organic solvent, such as toluene (B28343) or a mixture of hydrocarbons and chlorinated hydrocarbons. google.comwordpress.com Subsequent extraction of the organic phase with a dilute acid, like sulfuric acid, transfers the alkaloids into the aqueous phase as their respective salts. wordpress.comgoogle.com
Fractional crystallization is a common method to separate the alkaloids. Due to differences in the solubility of their sulfate (B86663) salts, careful control of pH and temperature allows for the selective precipitation of quinine sulphate. google.com Cinchonidine, along with cinchonine and quinidine, can then be isolated from the remaining solution by further pH adjustments and crystallization steps. wordpress.comgoogle.com Modern chromatographic techniques, including supercritical fluid chromatography, offer more efficient separation of these closely related alkaloids. nih.gov
Semi-synthetic routes to cinchonidine precursors often start from more abundant Cinchona alkaloids. For instance, dihydrocinchonidine can be prepared via the catalytic hydrogenation of cinchonidine, a process that reduces the vinyl group. mdpi.com This transformation is crucial for creating derivatives with altered steric and electronic properties.
Regioselective Functionalization of the Cinchonidine Skeleton for Catalytic and Recognition Applications
The cinchonidine scaffold possesses several reactive sites, including the C9 hydroxyl group, the quinuclidine (B89598) nitrogen, and the quinoline (B57606) ring system, making it a versatile platform for structural modification. dovepress.comtut.ac.jp Regioselective functionalization allows for the fine-tuning of the catalyst's properties to achieve high enantioselectivity in a wide range of asymmetric reactions. dovepress.com
Strategic Modification at the C9 Hydroxyl Position of Cinchonidine
The secondary hydroxyl group at the C9 position is a key site for modification. ubbcluj.ro Its strategic derivatization can significantly influence the catalytic activity and selectivity of the resulting cinchonidine derivative. Common modifications include etherification and esterification. For example, O-allyl and O-benzyl ethers of cinchonidine have been synthesized and utilized in the preparation of phase-transfer catalysts. nih.govresearchgate.net The protection of this hydroxyl group can alter the steric environment around the catalytic center, which is crucial for achieving high enantioselectivity in reactions such as the alkylation of glycine (B1666218) imines. researchgate.net
Furthermore, the C9-OH group can be replaced with other functionalities. For instance, its conversion to an O-mesyl derivative activates the C9 position for nucleophilic substitution, opening pathways to a variety of other derivatives. ubbcluj.ro
Design and Synthesis of N-Quaternary Ammonium (B1175870) Salts of Cinchonidine
Quaternary ammonium salts derived from cinchonidine are highly effective phase-transfer catalysts (PTCs) for a multitude of asymmetric transformations. nih.govrsc.org These salts are typically synthesized by the N-alkylation of the quinuclidine nitrogen with a suitable alkyl or benzyl (B1604629) halide. rsc.orgplos.org The choice of the N-substituent is critical for the catalyst's performance. For example, N-anthracenylmethyl cinchonidinium salts have demonstrated superior enantioselectivities in the alkylation of glycine Schiff bases compared to their N-benzyl counterparts. rsc.org
The design of these PTCs often involves creating a sterically demanding environment around the active site. This is exemplified by the synthesis of N-quaternary salts with bulky substituents, which have been shown to enhance enantioselectivity in the oxidation of olefins. google.com Dimeric cinchonidine-derived quaternary ammonium salts, linked through various spacers, represent another strategy to create more complex and potentially more effective catalytic systems. nih.govresearchgate.net
Synthesis and Characterization of Pseudo-enantiomeric Cinchonidine Derivatives
Cinchonidine and its diastereomer, cinchonine, are considered pseudo-enantiomers. buchler-gmbh.comjst.go.jp They possess opposite configurations at the C8 and C9 stereocenters, which often leads to the formation of opposite enantiomers of the product when used as catalysts in asymmetric reactions. dovepress.combuchler-gmbh.com This "pseudo-enantiomeric" relationship is a powerful tool in asymmetric synthesis, providing access to both product enantiomers with high stereochemical control. jst.go.jpmdpi.com
The synthesis of novel pseudo-enantiomeric pairs extends beyond the naturally occurring alkaloids. For instance, 6´-Aminocinchonidine and its pseudo-enantiomer, 6´-Aminocinchonine, have been synthesized, introducing a primary amino group on the quinoline ring for further derivatization. buchler-gmbh.comnih.gov These new derivatives open up possibilities for creating novel catalysts and ligands. The characterization of these pseudo-enantiomeric derivatives often involves spectroscopic techniques like NMR to confirm their structure and stereochemistry. researchgate.net
Development of Polymer-Supported and Heterogenized Cinchonidine Catalysts
To address the challenges of catalyst separation and recycling, significant effort has been dedicated to the development of polymer-supported and heterogenized cinchonidine catalysts. rsc.orgmdpi.com Immobilization on an insoluble support allows for easy recovery of the catalyst by simple filtration. rsc.orgnih.gov
Several strategies have been employed for the heterogenization of cinchonidine derivatives. One common approach involves anchoring cinchonidine-derived quaternary ammonium salts to polymeric supports like Merrifield resin (cross-linked polystyrene). rsc.orgmdpi.com The nature of the linker between the catalyst and the polymer backbone can influence the catalytic performance. rsc.org
Another strategy involves the copolymerization of a cinchonidine derivative with a suitable monomer. mdpi.com For example, a cinchonidine-derived thioamide has been incorporated into a polymer and used as a recyclable catalyst for enantioselective decarboxylative protonation. researchgate.net Chiral main-chain polymeric catalysts have also been synthesized by the polymerization of cinchonidine dimers. acs.orgmdpi.com These polymeric catalysts have shown high activity and enantioselectivity in asymmetric reactions, with the added benefit of being easily recoverable and reusable. researchgate.netacs.org
Furthermore, cinchonidine derivatives have been immobilized on inorganic supports such as silica (B1680970) and glass beads. acs.orgresearchgate.netthieme-connect.com These heterogenized catalysts have been successfully applied in both batch and continuous-flow reactions, demonstrating their potential for industrial applications. researchgate.netthieme-connect.com
Cinchonidine Sulphate in Asymmetric Catalysis
Fundamental Principles of Enantioselective Catalysis Employing Cinchonidine (B190817) Sulphate Derivatives
The efficacy of cinchonidine derivatives in asymmetric catalysis stems from their unique molecular architecture. wiley-vch.de The rigid chiral scaffold contains multiple functional groups, including a basic quinuclidine (B89598) nitrogen, a hydroxyl group, and a quinoline (B57606) ring system, which can be readily modified. wiley-vch.deresearchgate.net These features allow for a variety of interactions with substrate molecules, including hydrogen bonding, ionic interactions, and steric hindrance, which collectively create a chiral environment around the reaction center. wiley-vch.de
The catalytic cycle often involves the formation of a transient complex between the cinchonidine-derived catalyst and one or more of the reactants. The quinuclidine nitrogen can act as a Brønsted base, deprotonating a pro-nucleophile, or as a Lewis base, activating an electrophile. wiley-vch.denih.gov The hydroxyl group can participate in hydrogen bonding, further orienting the substrates and stabilizing the transition state. nih.gov The specific conformation of the cinchonidine derivative, which can be influenced by the solvent and other reaction conditions, plays a crucial role in determining the stereochemical outcome of the reaction. wiley-vch.de For instance, certain conformations may preferentially block one face of a prochiral substrate, directing the attack of the nucleophile to the other face and leading to high enantioselectivity. wiley-vch.de
Cinchonidine-Mediated Carbon-Carbon Bond Forming Reactions in Organocatalysis
Cinchonidine and its derivatives have proven to be highly effective organocatalysts for a wide range of carbon-carbon bond-forming reactions, enabling the synthesis of complex chiral molecules with high levels of stereocontrol. dovepress.commdpi.com
Asymmetric Michael Addition Reactions
The asymmetric Michael addition, a key reaction for C-C bond formation, has been successfully catalyzed by various cinchonidine derivatives. mdpi.comnih.gov These catalysts facilitate the conjugate addition of nucleophiles to α,β-unsaturated compounds, yielding chiral products. For example, cinchonidine-derived thioureas have been employed in the asymmetric Michael addition of 3-substituted-N-Boc-oxindoles to vinyl bisphosphonates, producing adducts with a quaternary carbon stereocenter in good yields and enantioselectivities. dovepress.com Similarly, cinchonidine-derived sulfonamides have shown excellent catalytic activity in the Michael addition of 1,3-dicarbonyl compounds to nitrostyrene. researchgate.net The bifunctional nature of these catalysts, where the tertiary amine of the quinuclidine moiety acts as a base and the thiourea (B124793) or sulfonamide group acts as a hydrogen-bond donor, is crucial for activating both the nucleophile and the electrophile, leading to high stereoselectivity. nih.govbeilstein-journals.org
Table 1: Cinchonidine-Mediated Asymmetric Michael Addition Reactions
| Catalyst Type | Nucleophile | Electrophile | Product Highlights | Reference |
|---|---|---|---|---|
| Cinchonidine-derived thiourea | 3-Substituted-N-Boc-oxindoles | Vinyl bisphosphonate | Quaternary carbon stereocenter | dovepress.com |
| Cinchonidine-derived sulfonamide | 1,3-Dicarbonyl compounds | Nitrostyrene | Good catalytic activity | researchgate.net |
| Cinchonidine-derived squaramide | Cyclopentane-1,2-dione | Alkylidene oxindoles | High enantioselectivities | beilstein-journals.org |
| epi-Cinchonidine amine | 1-Acetylcycloalkene derivatives | Nitroalkenes | Moderate enantioselectivities | mdpi.com |
Enantioselective Aldol-type Reactions (e.g., Henry, Morita-Baylis-Hillman)
Cinchonidine derivatives have been extensively used to catalyze asymmetric aldol-type reactions, which are fundamental for constructing β-hydroxy carbonyl compounds and their analogues. nih.govdovepress.com
The Henry reaction , or nitroaldol reaction, between aldehydes and nitroalkanes, has been successfully rendered asymmetric using cinchonidine-based catalysts. Chiral phase transfer catalysts derived from cinchonidine have been developed for the asymmetric Henry reaction, affording high chemical yields (up to 99%) and excellent enantiomeric excesses (up to 99%). rsc.org Copper-exchanged zeolite-Y modified with cinchonidine has also been shown to be an effective heterogeneous catalyst for this reaction, where the quinoline ring of cinchonidine coordinates to the copper ions. rsc.orgresearchgate.net
The Morita-Baylis-Hillman (MBH) reaction , which forms a C-C bond between an activated alkene and an electrophile, has also been a target for asymmetric catalysis using cinchonidine derivatives. beilstein-journals.orgwikipedia.org For instance, a trifunctional cinchonidine-amide-thiourea organocatalyst has been developed for the enantioselective tandem reaction of chromone-derived MBH carbonates with benzylamines, yielding chiral 3-aminomethylene-flavanones with up to 89% ee. nih.gov The phenolic oxygen in some cinchonidine derivatives, such as β-isocupreidine (β-ICD), has been shown to be crucial, suggesting a role as a Brønsted acid in addition to a nucleophile. wikipedia.orgnih.gov
Table 2: Cinchonidine-Mediated Enantioselective Aldol-type Reactions
| Reaction Type | Catalyst | Reactants | Key Findings | Reference |
|---|---|---|---|---|
| Henry Reaction | Cinchonidine-derived chiral phase transfer catalyst | Aldehydes, Nitroalkanes | Up to 99% yield and 99% ee | rsc.org |
| Henry Reaction | Cinchonidine-modified Cu²⁺-Y zeolite | Aldehydes, Nitroalkanes | Good catalytic performance in a heterogeneous system | rsc.orgresearchgate.net |
| Morita-Baylis-Hillman | Cinchonidine-amide-thiourea | Chromone-derived MBH carbonates, Benzylamines | Up to 89% ee | nih.gov |
| Aldol (B89426) Reaction | Cinchonidine thiourea | Isatin, Acetone | Formation of the S-enantiomer with 57% ee | nih.gov |
Chiral Alkylation and Arylation Processes
Cinchonidine derivatives have also found application in enantioselective alkylation and arylation reactions, which are crucial for introducing new chiral centers. acs.orgbuchler-gmbh.com Phase-transfer catalysts (PTCs) derived from cinchona alkaloids, including cinchonidine, are effective in the asymmetric alkylation of glycine (B1666218) imines, with dimeric versions of these catalysts often showing enhanced reactivity and enantioselectivity. nih.gov For instance, the benzylation of a glycine imine using a cinchonidine-derived PTC with a meta-xylylene linker outperformed its monomeric counterpart. nih.gov
In the realm of arylation, cinchonidine derivatives have been utilized as ligands in metal-catalyzed processes. For example, a photoredox-catalyzed deoxygenative arylation has been employed in the total synthesis of cinchona alkaloids themselves, demonstrating the versatility of these scaffolds. researchgate.net Furthermore, the combination of copper and photoredox catalysis has enabled the radical-mediated arylation and alkylation of sulfenamides using a cinchonidine-derived PTC, achieving high enantiomeric ratios. researchgate.net
Stereoselective Cycloaddition Reactions
Cinchonidine-derived catalysts have been instrumental in controlling the stereochemical outcome of various cycloaddition reactions, leading to the formation of complex cyclic structures with high enantiopurity. dovepress.combuchler-gmbh.com These reactions are powerful tools for rapidly building molecular complexity.
One notable example is the organocatalytic stereoselective [6+4] cycloaddition reaction between tropone (B1200060) and 2-cyclopenten-1-one, catalyzed by a cinchonidine derivative in the presence of camphorsulfonic acid. buchler-gmbh.com Cinchonidine derivatives have also been employed as nucleophilic catalysts in [2+2] cycloadditions of ketenes with imines to generate β-lactams. researchgate.net Furthermore, a cinchonidine-derived bifunctional urea (B33335) catalyst has been shown to promote a reaction between aurone-derived α,β-unsaturated imines and ynones, which can then undergo divergent annulation reactions to form benzofuran-fused azocine (B12641756) derivatives or spiro-cyclopentanone benzofurans. rsc.org
Cinchonidine-Mediated Carbon-Heteroatom Bond Forming Reactions
Beyond the formation of carbon-carbon bonds, cinchonidine and its derivatives are also effective catalysts for the enantioselective formation of carbon-heteroatom bonds, a critical transformation in the synthesis of many biologically active molecules and pharmaceuticals. rsc.orgnih.gov
These organocatalysts have been successfully applied in asymmetric hetero-Michael additions, including oxa-, aza-, and sulfa-Michael reactions. rsc.org For example, cinchonidine has been used to catalyze the enantioselective α-amination of β-ketoesters and β-ketolactones with dibenzyl azodicarboxylate, achieving yields up to 99% and enantiomeric excesses up to 90%. rsc.org In another instance, a cinchonidine-derived phase-transfer catalyst was utilized for the enantioselective sulfenylation of 1,3-dicarbonyl compounds. sci-hub.se
The catalytic enantioselective peroxidation of α,β-unsaturated ketones with hydrogen peroxide has been achieved using salts of 9-amino-9-deoxy-epi-quinine, a derivative of the cinchona alkaloid family to which cinchonidine belongs. rsc.org Additionally, chiral quaternary ammonium (B1175870) salts derived from cinchonidine have been applied to catalyze stereoselective iodolactonizations, representing a novel approach to reagent-controlled asymmetric halolactonization. acs.org
Asymmetric Epoxidation and Oxaziridination
Cinchonidine-based catalysts have proven effective in mediating the asymmetric epoxidation of various olefins, particularly α,β-unsaturated ketones, yielding chiral epoxides which are valuable synthetic intermediates. nih.govacs.org These reactions are often conducted under phase-transfer catalysis (PTC) conditions, which offer mild reaction conditions and operational simplicity. nih.gov
In a notable example, a hybrid amide-based cinchonidine catalyst was used for the epoxidation of E-chalcones. While an initial cinchonidine-based catalyst gave the product in high yield (91%) but with low enantioselectivity (29% ee), screening revealed that a modified cinchonidine-amide catalyst could achieve both high yield (99%) and a promising enantiomeric excess of 71% ee. nih.govacs.org Further optimization of such hybrid amide catalysts has led to the synthesis of a wide range of chiral epoxyketones with excellent yields (up to 99%) and enantioselectivities (up to >99% ee) with catalyst loadings as low as 0.5 mol%. nih.govacs.org
Cinchona alkaloids are also instrumental in oxaziridination reactions, which can be used for the asymmetric transfer of oxygen. beilstein-journals.orgcore.ac.uk N-substituted oxaziridines can transfer oxygen to various nucleophiles with good stereoselectivity, a process that can be promoted by acid to form a more reactive N-protonated oxaziridinium ion. core.ac.uk The bifunctional nature of catalysts like cinchonidine, where the basic nitrogen activates one reactant while the hydroxyl group activates another via hydrogen bonding, is crucial for achieving stereocontrol in these transformations. beilstein-journals.orgcore.ac.uk
| Catalyst System | Substrate | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Cinchonidine-based Catalyst (C1) | E-Chalcone | Not Specified | 91 | 29 |
| Cinchonidine-amide Catalyst (C5) | E-Chalcone | Not Specified | 99 | 71 |
| Optimized Hybrid Amide-based Cinchona Alkaloid | Various α,β-unsaturated ketones | Hydrogen Peroxide | up to 99 | up to >99 |
Enantioselective Thiophosphorylation and Selenenylation
Cinchonidine has been successfully employed as an organocatalyst in the enantioselective selenenylation of various substrates. nih.govacs.org For instance, commercially available cinchonidine can catalyze the asymmetric selenenylation of 3-pyrrolyl-oxindoles with N-(phenylseleno)phthalimide as the selenium source. nih.govmdpi.com This reaction proceeds under mild conditions to produce optically active 3-seleno-3-pyrrolyl-oxindoles, which bear two different heteroatoms at the C3 position, with good to excellent enantioselectivity (up to 93% ee). nih.govacs.orgmdpi.com The protocol has shown good tolerance for electronic and steric variations on the substrate and is applicable to large-scale production. nih.govacs.org
In the realm of thiophosphorylation, Cinchona alkaloids have been shown to catalyze the efficient synthesis of nucleoside 5'-monothiophosphates from thiophosphoryl chloride under mild conditions. researchgate.netresearchgate.net Detailed mechanistic studies combining kinetics, NMR spectroscopy, and computational modeling have revealed a novel mechanism for this class of organocatalyst, expanding the understanding of how these molecules mediate complex transformations. researchgate.netnih.gov
| Substrate | Selenium Source | Catalyst | Key Outcome |
|---|---|---|---|
| 3-Pyrrolyl-oxindoles | N-(phenylseleno)phthalimide | Cinchonidine | Up to 93% ee |
| 2-Cyclohexen-1-one | Aryl selenol | (-)-Cinchonidine | Excellent yields (>95%), 11–43% ee |
| Aldehydes | N-(phenylseleno)phthalimide | Diarylprolinol silyl (B83357) ethers salt | Excellent selectivity |
Stereocontrolled Hydrosilylation of Imines
The stereoselective reduction of imines to chiral amines is a fundamental transformation, and Cinchonidine-derived catalysts have emerged as effective promoters for their asymmetric hydrosilylation. dovepress.comresearchgate.net Chiral Lewis bases derived from Cinchona alkaloids can efficiently catalyze the addition of trichlorosilane (B8805176) to ketimines. researchgate.net
For example, a cationic picolinamide (B142947) catalyst derived from epi-cinchonidine has been used to reduce a wide range of aryl ketimines to their corresponding secondary amines with good stereochemical efficiency using HSiCl₃. dovepress.comresearchgate.net It was observed that imines bearing a 4-methoxyphenyl (B3050149) group on the nitrogen atom resulted in relatively higher enantioselectivity. dovepress.com This methodology highlights the development of novel cationic Lewis base catalysts for this transformation. researchgate.net Both silica (B1680970) and polystyrene have been explored as solid supports for these catalysts in continuous flow systems, with polystyrene generally affording higher enantioselectivities. uevora.pt
| Catalyst Type | Substrate | Hydrosilylating Agent | Product | Enantioselectivity |
|---|---|---|---|---|
| epi-Cinchonidine-derived cationic picolinamide | Aryl ketimines | Trichlorosilane (HSiCl₃) | Secondary amines | Good stereochemical efficiency |
| Cinchonidine picolinamide derivative | (E)-N,1-diphenylpropan-1-imine | Trichlorosilane (HSiCl₃) | (R)-N-(1-phenylpropyl)aniline | Not specified |
Heterogeneous Asymmetric Catalysis with Cinchonidine-Modified Surfaces
The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst separation, recovery, and recyclability, which are crucial for industrial applications. rsc.orgresearchgate.net Cinchonidine has been central to the development of heterogeneous asymmetric catalysts, particularly through the modification of metal surfaces and immobilization on inorganic supports. acs.orgnih.gov
Chiral Modification of Metal Nanoparticles (e.g., Platinum)
One of the most extensively studied systems in heterogeneous asymmetric catalysis is the hydrogenation of α-ketoesters (like ethyl pyruvate) and activated ketones over platinum nanoparticles modified with Cinchonidine. acs.orgrsc.org When Cinchonidine adsorbs onto the surface of a platinum nanoparticle, it creates a chiral environment that directs the hydrogenation of the prochiral substrate, leading to one enantiomer of the product in excess. nih.gov
The enantioselectivity of these systems is highly sensitive to numerous factors, including the solvent, hydrogen pressure, substrate and modifier concentrations, and the nature of the support. acs.orgcjcatal.com For instance, in the hydrogenation of trifluoroacetophenone on a Cinchonidine-modified Pt/Al₂O₃ catalyst, higher hydrogen pressure was found to diminish the enantiomeric excess, a behavior that contrasts with that observed for α-ketoesters. acs.org The interaction between the Cinchonidine modifier and the ketone substrate, often involving hydrogen bonding between the quinuclidine nitrogen and the keto-carbonyl group, is believed to form a surface complex that dictates the stereochemical outcome. rsc.org
| Catalyst System | Substrate | Key Finding | Reference |
|---|---|---|---|
| Cinchonidine-modified Pt/Al₂O₃ | Trifluoroacetophenone | Enantioselectivity is strongly influenced by H₂ pressure; rate enhancement observed upon modification. | acs.org |
| Cinchonidine-modified Pt/Al₂O₃ | Ketopantolactone | A surface complex forms via N-H···O hydrogen bonding, favoring the pro-(R) complex. | rsc.org |
| Cinchonidine-functionalized β-cyclodextrin stabilized Pt NPs | Ethyl Pyruvate (B1213749) | Aqueous dispersed NPs showed good activity and enantioselectivity. | unipa.it |
| Cinchonidine-modified Pt on Al₂O₃-grafted cubic mesoporous silica | Ethyl Pyruvate | Achieved high activity and enantioselectivity (>90.2% ee), comparable to commercial catalysts. | cjcatal.com |
Immobilization Strategies on Inorganic Supports for Enhanced Selectivity
To create robust and recyclable heterogeneous catalysts, Cinchonidine has been anchored onto various inorganic supports like silica (SiO₂) and alumina (B75360) (Al₂O₃). rsc.orgacs.orgbeilstein-journals.org Covalent tethering is a common strategy, often utilizing organosilane linkers to attach the Cinchonidine moiety to the support's surface hydroxyl groups. acs.orgnih.gov
One approach involves synthesizing a Cinchonidine derivative functionalized with a triethoxysilyl group, which can then be covalently attached to a silica or alumina support. acs.org Another strategy focuses on selectively tethering the Cinchonidine molecule near the platinum nanoparticles already deposited on the support. acs.org The performance of these immobilized systems can rival that of homogeneous systems where the chiral modifier is added to the reaction solution, while offering the significant advantage of being fully heterogeneous and reusable. acs.org The choice of support material and its properties, such as channel size and acidity, can also have a profound impact on catalyst performance. rsc.orgcjcatal.com For example, using Al₂O₃-modified cubic mesoporous silica as a support for platinum catalysts led to excellent enantioselectivity (>90% ee) in ethyl pyruvate hydrogenation, attributed to the unique channel structure and enhanced interaction between the platinum and the support. cjcatal.com
Cooperative and Bifunctional Catalysis Involving Cinchonidine-based Systems
The catalytic power of Cinchonidine often stems from its bifunctional nature, where multiple functional groups within the molecule work in concert to activate the reacting partners. nih.govrsc.org Typically, the highly basic quinuclidine nitrogen acts as a Brønsted or Lewis base to activate the nucleophile, while the C9-hydroxyl group acts as a Lewis acid or hydrogen-bond donor to activate the electrophile. nih.govdovepress.com This cooperative activation within a single chiral scaffold is key to achieving high stereocontrol. beilstein-journals.orgrsc.org
This concept has been extended to more complex systems. Bifunctional organo/metal cooperative catalysis combines Cinchonidine derivatives with metal ions, leading to novel transformations with high reactivity and stereocontrol. rsc.org In another approach, Cinchonidine has been used in cooperative multicatalysis systems. For instance, an asymmetric domino reaction was developed using two distinct organocatalysts: a chiral bifunctional Cinchonine (B1669041) (a pseudoenantiomer of Cinchonidine) and an achiral N-heterocyclic carbene (NHC). acs.org Both catalysts were shown to be compatible and operated concurrently to promote a domino oxidation/oxa-Michael addition, providing access to chiral phthalides. The use of either Cinchonine or Cinchonidine allowed for the synthesis of both enantiomers of the product. acs.org Furthermore, bifunctional catalysts have been designed where Cinchona-based squaramide molecules are anchored as an outer shell on a yolk-shell silica structure, with basic amine functionalities in the inner core, enabling efficient one-pot cascade reactions with high enantioselectivity. rsc.org
Chiral Resolution and Recognition Mechanisms Via Cinchonidine Sulphate
Diastereomeric Salt Formation as a Chiral Resolution Strategy for Cinchonidine (B190817) Sulphate
The classical method of resolving a racemic mixture of acidic compounds involves the use of a chiral base to form diastereomeric salts. Cinchonidine, and by extension its sulphate salt, is a widely employed resolving agent for this purpose. nih.govcore.ac.uk The principle lies in the reaction of a racemic acid with an enantiomerically pure chiral base, such as cinchonidine, to produce a pair of diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. nii.ac.jp
For instance, the resolution of racemic 4-cyclohexyl-2-methyl-buta-2,3-dienoic acid has been successfully achieved by forming diastereomeric salts with cinchonidine. nih.gov Similarly, cinchonidine has been used to resolve racemic 3-hydroxycarboxylic acids, such as 3-hydroxy-4-phenylbutanoic acid, through the formation of less-soluble diastereomeric salts. nih.gov The efficiency of such resolutions can be significantly influenced by the choice of solvent, as observed in the resolution of racemic 3-hydroxy-5-phenylpentanoic acid where toluene (B28343) proved to be a highly effective medium. nii.ac.jp
Mechanism of Chiral Discrimination in Diastereomeric Salt Crystallization
The chiral discrimination mechanism is a complex interplay of various factors including the structures of the racemate and the resolving agent, the solvent, and the temperature. otka-palyazat.hu In the case of cinchonidine salts, hydrogen bonding plays a crucial role in reinforcing the supramolecular structure of the diastereomeric salt. nii.ac.jpnih.govresearchgate.net For example, in the crystal structure of the (R)-3-hydroxy-4-phenylbutanoic acid salt with cinchonidine, extensive hydrogen bonding networks are observed, which contribute to the stability of the crystal. nih.gov
Crystal Engineering Studies of Cinchonidine Diastereomeric Salts
Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. In the context of chiral resolution, it aims to predict and design crystal structures with desired properties, such as high diastereomeric purity upon crystallization. Studies on the crystal packing of diastereomeric salts of cinchonidine have provided valuable insights into the factors governing chiral recognition.
For example, the analysis of the crystal structures of diastereomeric mandelate (B1228975) salts of cinchonidine revealed that the ineffectiveness of cinchonidine as a resolving agent for mandelic acid might be due to the isomorphism of the diastereomeric salts. iucr.org In contrast, successful resolutions are often associated with significant differences in the crystal packing of the diastereomers. bris.ac.uk The study of these crystal structures helps in understanding the specific intermolecular interactions, such as hydrogen bonds and CH/π interactions, that are responsible for the chiral discrimination process. nih.govresearchgate.net
Cinchonidine Sulphate as a Chiral Selector in Analytical Separations
Beyond its use in bulk separations, cinchonidine and its derivatives are pivotal as chiral selectors in analytical techniques designed to separate and quantify enantiomers. These methods exploit the differential interactions between the chiral selector and the enantiomers of an analyte to achieve separation.
Application in Chiral High-Performance Liquid Chromatography (HPLC)
In chiral HPLC, a chiral stationary phase (CSP) containing a chiral selector is used to separate enantiomers. Cinchonidine-based CSPs have proven to be highly effective for the separation of a wide range of acidic and zwitterionic compounds. researchgate.net The mechanism of separation on these CSPs often involves a combination of interactions, including ion-pairing, hydrogen bonding, and π-π stacking. acs.orgnih.gov
For instance, a CSP derived from a cinchonidine carbamate (B1207046) has demonstrated exceptional enantiomer discrimination for N-protected peptide enantiomers. nih.gov The spatial arrangement allowing for simultaneous primary ionic interaction, hydrogen bonding, and π-π stacking was found to be crucial for achieving high enantioselectivity. nih.gov The elution order of the enantiomers can often be reversed by using a pseudo-enantiomeric CSP based on cinchonine (B1669041), the diastereomer of cinchonidine. researchgate.net
Table 1: Examples of Chiral Separations using Cinchonidine-based HPLC
| Analyte | Chiral Stationary Phase | Elution Order | Reference |
| N-protected dialanine enantiomers | Cinchonidine carbamate derivative | (all-R)-enantiomer retained longer | nih.gov |
| 3,5-Dinitrobenzoyl amino acids | Cinchona alkaloid carbamate-type receptor | Longer retention for one enantiomer due to multiple interactions | acs.org |
| Pregabalin enantiomers | Cinchonidine-based zwitterionic CSP (CHIRALPAK ZWIX) | Successful resolution of enantiomers | researchgate.net |
Utilization in Capillary Electrophoresis for Enantiomeric Separation
Capillary electrophoresis (CE) is another powerful analytical technique for chiral separations. In chiral CE, a chiral selector is added to the background electrolyte to facilitate the separation of enantiomers. nih.gov Cinchonidine and its derivatives, as well as related Cinchona alkaloids, have been employed as chiral selectors in CE. nih.gov
The separation mechanism in chiral CE with a charged chiral selector like this compound involves the formation of transient diastereomeric complexes between the selector and the analytes. These complexes have different electrophoretic mobilities, leading to their separation. Various parameters such as the concentration of the chiral selector, the pH of the buffer, and the applied voltage are optimized to achieve baseline separation. nih.gov For instance, cyclodextrins have been used in conjunction with Cinchona alkaloids to enhance chiral separations in CE. nih.gov
Molecular Recognition Phenomena in Cinchonidine Chiral Discrimination Processes
The ability of cinchonidine to discriminate between enantiomers is fundamentally a molecular recognition phenomenon. This process relies on the formation of transient diastereomeric complexes between the chiral selector (cinchonidine) and the enantiomers of the analyte. The stability of these complexes is determined by the sum of all intermolecular interactions.
The key to chiral recognition is the "three-point interaction model," which posits that for effective discrimination, there must be at least three points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent. In the case of cinchonidine, these interactions can include:
Ionic interactions: The basic nitrogen of the quinuclidine (B89598) ring in cinchonidine can be protonated to form an ion pair with an acidic analyte. acs.orgnih.gov
Hydrogen bonding: The hydroxyl group at the C9 position and other potential hydrogen bond donors and acceptors in the cinchonidine molecule can form hydrogen bonds with the analyte. nih.govacs.orgnih.gov
π-π stacking: The quinoline (B57606) ring of cinchonidine can engage in π-π stacking interactions with aromatic rings in the analyte. acs.orgnih.gov
Steric repulsion: The bulky and rigid structure of cinchonidine creates a specific chiral environment, leading to steric hindrance with one enantiomer more than the other.
Computational and Theoretical Studies of Cinchonidine Sulphate Systems
Conformational Landscape Analysis of Cinchonidine (B190817) and its Derivatives
The catalytic efficacy of cinchonidine is profoundly influenced by its three-dimensional structure. The molecule is not rigid and can adopt several conformations, primarily due to the rotation around the single bonds connecting the quinoline (B57606) and quinuclidine (B89598) moieties. Computational studies have been instrumental in mapping this conformational landscape.
Early investigations employed molecular mechanics (MM) calculations, while more recent studies have utilized more sophisticated quantum chemical molecular dynamics simulations and Density Functional Theory (DFT) to explore the potential energy surface of cinchonidine and its derivatives. These studies have identified several stable conformers, often categorized as "open" or "closed," depending on the relative orientation of the quinuclidine nitrogen and the quinoline ring.
A study employing quantum chemical molecular dynamics simulations with a PM7 Hamiltonian, followed by B3LYP/6-311++G(d,p) calculations with Grimme's D3 dispersion correction, identified and quantified the relative abundance of different conformers of cinchonidine (CD-1) at room temperature. The results indicate a complex equilibrium between multiple conformations.
| Conformer | Relative Standard Gibbs Energy of Formation (kJ/mol) | Relative Abundance (%) |
|---|
Furthermore, the conformational equilibrium of cinchonidine is highly sensitive to its environment. Theoretical and NMR studies have shown that the polarity of the solvent can significantly alter the relative populations of the conformers. In apolar solvents, "open" conformations are generally favored, while in polar solvents, the population of "closed" conformers tends to increase. This solvent-dependent conformational behavior is crucial for understanding the variations in enantioselectivity observed in different reaction media. Protonation of the quinuclidine nitrogen, as would occur in the presence of an acid to form a salt like cinchonidine sulphate, has been shown to stabilize conformers that can form an intramolecular hydrogen bond between the protonated nitrogen and the hydroxyl group at the C9 position.
Quantum Chemical Calculations for Elucidating Cinchonidine Catalytic Mechanisms
Quantum chemical calculations, particularly DFT, have been pivotal in elucidating the mechanisms of reactions catalyzed by cinchonidine and its derivatives. These calculations allow for the mapping of reaction pathways, the identification of transition states, and the determination of activation energies, thereby providing a detailed picture of how the catalyst facilitates a chemical transformation and controls its stereochemical outcome.
A common approach involves modeling the interaction between the catalyst and the substrates to form diastereomeric transition states leading to the two possible enantiomeric products. The difference in the calculated activation energies for these two pathways can then be correlated with the experimentally observed enantioselectivity.
For instance, in the asymmetric hydrogenation of ketones, DFT calculations have been used to model the interaction between cinchonidine, the ketone substrate, and the metal catalyst surface (e.g., platinum). These models have shown that the formation of a hydrogen bond between the quinuclidine nitrogen of the catalyst and the carbonyl group of the substrate is a key interaction in the enantiodifferentiating step. The stability of the resulting diastereomeric complexes determines which enantioface of the ketone is preferentially hydrogenated.
While specific activation energies are highly dependent on the reaction, substrate, and computational method, a general finding is that the favored reaction pathway is the one with the lower energy transition state. The table below summarizes the typical application of quantum chemical methods in studying cinchonidine-catalyzed reactions.
| Reaction Type | Computational Method | Key Findings |
|---|
Molecular Dynamics Simulations for Catalyst-Substrate Interaction Elucidation
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic nature of catalyst-substrate interactions. Unlike static quantum chemical calculations that focus on stationary points on the potential energy surface, MD simulations can model the time evolution of the system, providing insights into the conformational flexibility of the catalyst-substrate complex and the role of solvent molecules.
In the context of cinchonidine catalysis, MD simulations have been used to explore the binding of substrates to the catalyst and to identify the key intermolecular interactions that govern molecular recognition and enantioselectivity. These simulations can reveal the preferred binding modes of the substrate and the duration of specific interactions, such as hydrogen bonds.
For example, MD simulations of cinchonidine and a substrate in a solvent box can be performed to study how the catalyst and substrate come together and interact. By analyzing the trajectories of the atoms over time, it is possible to calculate various properties, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, and the radial distribution function (RDF) to characterize the distances between specific atoms of the catalyst and substrate.
The interaction energies between the catalyst and the substrate can also be calculated from the MD simulations, often using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). These calculations can provide a quantitative measure of the binding affinity and can be decomposed into contributions from different types of interactions (e.g., electrostatic, van der Waals).
| System | Simulation Technique | Key Insights |
|---|
Theoretical Prediction of Enantioselectivity and Reaction Pathways in Cinchonidine-Catalyzed Reactions
A major goal of computational studies in asymmetric catalysis is to predict the enantioselectivity of a reaction before it is run in the lab. This predictive capability can significantly accelerate the discovery and optimization of new catalytic processes. Theoretical predictions of enantioselectivity in cinchonidine-catalyzed reactions are typically based on the calculation of the energy difference between the diastereomeric transition states leading to the (R) and (S) products (ΔΔG‡).
According to transition state theory, the enantiomeric excess (ee) of a reaction is related to ΔΔG‡ by the following equation:
ee (%) = 100 * (k_major - k_minor) / (k_major + k_minor) = 100 * tanh(ΔΔG‡ / 2RT)
where k_major and k_minor are the rate constants for the formation of the major and minor enantiomers, R is the gas constant, and T is the temperature. A ΔΔG‡ of approximately 1.5 kcal/mol at room temperature corresponds to an ee of about 90%.
Computational models have been developed to predict the enantioselectivity of various cinchonidine-catalyzed reactions, including hydrogenations, Michael additions, and aldol (B89426) reactions. These models often involve a multi-step process that includes:
Conformational analysis of the catalyst.
Docking of the substrate to the most stable conformer of the catalyst.
Quantum chemical calculations to locate the transition states for the formation of both enantiomers.
Calculation of the activation energies and ΔΔG‡.
The accuracy of these predictions depends on the level of theory used and the careful consideration of all relevant factors, such as solvent effects and the flexibility of the system. While achieving perfect quantitative agreement with experimental results can be challenging, these theoretical models are often successful in predicting the correct sense of enantioselectivity and in rationalizing the observed trends.
| Reaction | Catalyst System | Computational Approach | Predicted Outcome | Experimental Correlation |
|---|
Supramolecular Chemistry and Intermolecular Interactions of Cinchonidine Sulphate
Host-Guest Complexation of Cinchonidine (B190817) Sulphate with Macrocyclic Receptors (e.g., Cyclodextrins, Calixarenes)
The encapsulation of guest molecules by macrocyclic hosts is a cornerstone of supramolecular chemistry, driven by non-covalent interactions to form well-defined complexes. Cinchonidine, as a chiral guest, has been studied in this context, particularly with cyclodextrins.
Cyclodextrins: These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior, making them ideal hosts for poorly soluble organic molecules in aqueous solutions acs.org. Studies on the complexation of cinchonidine with various cyclodextrins (CDs) have been performed to quantify the stability of these host-guest systems. Spectrofluorometric titrations have been used to determine the stability constants (K) of inclusion complexes between cinchonidine and different cyclodextrins in aqueous buffer at 25.0 °C acs.org.
The stability of the complex is influenced by the size of the cyclodextrin cavity and any modifications to the host structure. For instance, the stability constants for cinchonidine complexes with γ-cyclodextrin are generally larger than with β-cyclodextrin, suggesting a better size-fit relationship acs.org. Furthermore, chemically modified CDs, such as a dimeric β-cyclodextrin bridged by an organoselenium linker, have shown a significantly higher stability constant for complexation with cinchonidine compared to the parent β-cyclodextrin, a result of cooperative binding acs.org.
| Host Molecule | Guest Molecule | Stability Constant (K) | Notes |
|---|---|---|---|
| β-Cyclodextrin | Cinchonidine | Data indicates lower stability compared to γ-CD and dimeric β-CD acs.org. | Standard β-cyclodextrin host. |
| γ-Cyclodextrin | Cinchonidine | Higher than for β-Cyclodextrin acs.org. | Larger cavity size. |
| Dimeric β-Cyclodextrin (Organoselenium-bridged) | Cinchonidine | 4.5 times higher than parent β-Cyclodextrin acs.org. | Demonstrates cooperative binding. |
Calixarenes: Calixarenes are another important class of macrocyclic hosts, built from phenol units linked by methylene bridges. While specific studies detailing the complexation of cinchonidine sulphate with calixarenes are not widely documented, the general principles of calixarene host-guest chemistry suggest potential interactions. Calixarenes can be functionalized to create specific binding pockets for cations or neutral molecules. Given the structure of cinchonidine, which includes an aromatic quinoline (B57606) ring and a protonatable quinuclidine (B89598) nitrogen, interactions with functionalized calixarenes capable of cation-π or hydrogen bonding interactions are plausible.
Investigation of Hydrogen Bonding Networks in Cinchonidine Complexes
Hydrogen bonding is a dominant directional force in the crystal engineering and molecular recognition of cinchonidine systems. The molecule contains one hydrogen bond donor (the hydroxyl group) and three potential hydrogen bond acceptor sites (the quinuclidine nitrogen, the quinoline nitrogen, and the hydroxyl oxygen) acs.org.
In the presence of an acid, such as in this compound, the highly basic quinuclidine nitrogen is protonated. This newly formed N⁺-H group becomes a strong hydrogen bond donor. Studies on complexes of cinchonidine with carboxylic acids reveal that both the O-H and the protonated quinuclidine N⁺-H groups are actively involved in forming hydrogen bonds nih.gov. The relative arrangement of these two groups is well-suited to bind an anion, such as acetate or, by extension, sulphate nih.gov. The sulphate anion (SO₄²⁻) itself is a powerful hydrogen bond acceptor, with its four oxygen atoms capable of participating in multiple hydrogen bonds. In a hypothetical crystal lattice of this compound, it is expected that the sulphate ion would be intricately involved in a dense, three-dimensional hydrogen-bonding network, linking multiple protonated cinchonidine cations via O-H···O(sulphate) and N⁺-H···O(sulphate) interactions.
In cinchonidine-acid complexes, these hydrogen bonds can lead to the formation of specific cyclic structures and larger aggregates nih.govrsc.org. For example, DFT calculations on cinchonidine complexes with 2-methyl-2-hexenoic acid suggest the formation of stable 1:3 complexes where three acid molecules are linked in a "wire" by hydrogen bonds, with two of them interacting directly with the cinchonidine molecule rsc.org. This illustrates the capacity of cinchonidine to organize surrounding molecules through extensive hydrogen bond networks.
Analysis of Pnicogen Bonding and Other Non-Covalent Interactions in Cinchonidine Systems
Beyond the well-studied hydrogen bond, other non-covalent interactions play a crucial role in the supramolecular chemistry of cinchonidine. A theoretical study on epi-cinchonidine, a diastereomer of cinchonidine, has explored the potential for pnicogen bonding, a non-covalent interaction involving a Group 15 element (like nitrogen) acting as a Lewis base and a pnictide atom (like phosphorus) acting as a Lewis acid acs.org.
The study simulated the interaction of epi-cinchonidine with various substituted phosphines (PX₃) and other pnictide analytes. The results indicated that the quinoline nitrogen (N16) is the dominant site for pnicogen bonding, forming a more stable complex than the hydroxyl group oxygen acs.org. This finding suggests that the aromatic nitrogen of the cinchonidine scaffold can act as a pnicogen bond acceptor, an interaction that could be exploited in catalysis and crystal engineering acs.org. The strength of this interaction was found to be moderately strong, estimated to be around 50% of a typical hydrogen bond in the systems studied acs.org.
Other significant non-covalent interactions present in cinchonidine systems include:
π-π Stacking: The electron-rich quinoline ring is capable of engaging in π-π stacking interactions with other aromatic systems acs.org. This interaction is a key factor in the packing of cinchonidine molecules in the solid state and in the binding to aromatic hosts or catalysts.
The interplay of these varied non-covalent forces—hydrogen bonds, pnicogen bonds, and π-stacking—governs the conformation and packing of cinchonidine molecules and their complexes.
Design and Synthesis of Supramolecular Assemblies Incorporating Cinchonidine Scaffolds
The rigid, chiral, and multifunctional nature of the cinchonidine scaffold makes it an excellent building block for the bottom-up construction of complex supramolecular assemblies. Researchers have incorporated cinchona alkaloids into larger structures such as coordination polymers and functional polymers.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Cinchona alkaloids like cinchonine (B1669041) (a diastereomer of cinchonidine) have been used as chiral metalloligands to construct bimetallic coordination polymers acs.orgacs.org. In these structures, the nitrogen atoms of the quinoline ring from two alkaloid molecules first coordinate to a metal center (e.g., aluminum), creating a bischelate complex. This complex then acts as a rigid, ditopic metalloligand, with the two quinoline N-centers available to coordinate to a second type of metal ion (e.g., ZnCl₂), leading to the formation of extended, helical coordination polymers acs.orgacs.org. This strategy allows for the rational synthesis of chiral metal-organic frameworks with potential applications in enantioselective separations and catalysis acs.org. A zinc coordination polymer has also been developed as a fluorescent sensor for the selective detection of cinchonine and cinchonidine rsc.org.
Advanced Spectroscopic and Electrochemical Characterization of Cinchonidine Sulphate
Spectroscopic Probes for Cinchonidine (B190817) Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for investigating the conformational behavior and complexation of cinchonidine sulphate in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, detailed insights into the molecule's three-dimensional structure and its interactions with other chemical entities can be obtained.
Studies on cinchonidine and its derivatives have revealed the existence of dynamic equilibria between different conformational states in solution. nih.gov These conformations are often categorized as "open" or "closed," referring to the relative orientation of the quinoline (B57606) and quinuclidine (B89598) rings. The ratio of these conformers can be influenced by the solvent, temperature, and the presence of complexing agents. For instance, the vicinal coupling constant between protons H9 and H8 is a key parameter used to estimate the population of different conformers at various temperatures. nih.gov
In the context of complexation, NMR techniques, including 1D and 2D experiments, are employed to study the formation of supramolecular assemblies. For example, the interaction between cinchona alkaloids and other molecules, such as ketopantolactone, has been investigated to understand the mechanism of enantioselective hydrogenation reactions. researchgate.net These studies have provided direct evidence for the formation of complexes stabilized by hydrogen bonds and other non-covalent interactions. researchgate.net Diffusion-ordered NMR spectroscopy (DOSY) can further be used to verify the formation of such complexes by measuring the diffusion coefficients of the interacting species.
The table below summarizes key NMR parameters and their applications in the study of cinchonidine systems.
| NMR Parameter | Application in Cinchonidine Studies |
| Chemical Shifts (δ) | Provide information about the electronic environment of individual nuclei, which can change upon complexation or conformational changes. |
| Coupling Constants (J) | Vicinal coupling constants, such as ³J(H9,H8), are used to determine the dihedral angles and estimate the populations of different conformers. nih.gov |
| Nuclear Overhauser Effect (NOE) | Used in 2D ROESY experiments to identify protons that are close in space, providing crucial information for determining the 3D structure of complexes. nih.gov |
| Diffusion Coefficients (D) | Measured using DOSY to confirm the formation of supramolecular complexes by observing changes in the diffusion rates of the interacting molecules. researchgate.net |
Fluorescence spectroscopy offers a highly sensitive method for the chiral resolution and binding analysis of cinchonidine and related cinchona alkaloids. These molecules are naturally fluorescent, and their photophysical properties can be modulated by their environment and interactions with other molecules.
One of the key applications of fluorescence spectroscopy in this area is the resolution of stereoisomers. The distinct fluorescence lifetime profiles of optical isomers like (+)-cinchonine and (-)-cinchonidine can be exploited to resolve their mixtures without the need for physical separation. nih.govresearchgate.net This is achieved through phase and modulation fluorescence lifetime measurements, which can differentiate between the isomers based on their unique decay kinetics. nih.govresearchgate.net
Furthermore, fluorescence spectroscopy is a valuable tool for studying the binding of cinchonidine to various systems, such as micelles. The interaction of a cinchonine (B1669041) dication with sodium dodecyl sulphate (SDS) micelles has been investigated, revealing information about the binding constant and the location of the alkaloid within the micellar structure. nih.gov Changes in fluorescence intensity, lifetime, and spectral shifts upon binding provide insights into the nature of the interaction, with electrostatic forces often playing a significant role in the association between the charged probe and the micelle. nih.gov
The following table outlines important fluorescence parameters and their utility in cinchonidine analysis.
| Fluorescence Parameter | Application in Cinchonidine Studies |
| Fluorescence Lifetime (τ) | Differentiates between stereoisomers like cinchonine and cinchonidine, enabling their resolution in mixtures. nih.govresearchgate.net |
| Fluorescence Intensity | Changes in intensity upon interaction with a binding partner can be used to determine binding constants. nih.gov |
| Excitation and Emission Spectra | Shifts in the spectra can indicate changes in the local environment of the fluorophore, providing information about its location in systems like micelles. nih.gov |
| Anisotropy | Can be used to study the rotational dynamics of cinchonidine and its complexes, providing information about their size and shape. |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the molecular structure and bonding within this compound. americanpharmaceuticalreview.com By probing the vibrational modes of the molecule's covalent bonds, these methods offer a molecular fingerprint that can be used for identification and to study intermolecular interactions. americanpharmaceuticalreview.commdpi.com
IR spectroscopy measures the absorption of infrared radiation by the sample, while Raman spectroscopy involves the analysis of inelastically scattered light from a laser source. americanpharmaceuticalreview.com Both techniques can be used to identify characteristic functional groups within the this compound molecule. For instance, the stretching and bending vibrations of C-H, C=C, C-N, and O-H bonds can be observed in the spectra. The presence of the sulphate counter-ion will also give rise to characteristic vibrational modes. The vibrations of the SO₄²⁻ ion can be influenced by its interactions with the cinchonidine cation and surrounding molecules. rruff.info
These techniques are particularly useful for studying the effects of intermolecular interactions, such as hydrogen bonding. The formation of hydrogen bonds can lead to shifts in the vibrational frequencies of the involved functional groups, providing insights into the sites and strength of these interactions. americanpharmaceuticalreview.com In the solid state, the crystal structure can cause splitting of vibrational modes, offering further details about the molecular arrangement. rruff.info
The table below highlights some of the key vibrational modes and their significance in the analysis of this compound.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in this compound Analysis |
| O-H Stretching | 3200-3600 | Indicates the presence of hydroxyl groups and can be used to study hydrogen bonding. |
| C-H Stretching (aromatic) | 3000-3100 | Characteristic of the quinoline ring system. |
| C-H Stretching (aliphatic) | 2800-3000 | Characteristic of the quinuclidine ring system. |
| C=C and C=N Stretching | 1400-1650 | Provides information about the aromatic quinoline ring. |
| S=O Stretching (Sulphate) | 1000-1200 | Characteristic of the sulphate counter-ion; splitting can indicate coordination to the cation. |
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been instrumental in elucidating the structures of cinchonidine, its diastereomeric salts, and various complexes, providing a foundational understanding of its stereochemistry and intermolecular interactions.
The crystal structure of cinchonidine reveals the absolute configuration of its chiral centers and the preferred conformation of the molecule in the solid state. nih.gov Studies on derivatives, such as O-ethers of cinchona alkaloids, have shown how different substituents can influence the packing and conformational preferences, with molecules adopting either "Open" or "Closed" conformations in the crystal lattice. nih.gov
X-ray crystallography is also crucial for characterizing the structures of diastereomeric salts formed during chiral resolutions. By determining the crystal structure of these salts, it is possible to understand the specific interactions—such as hydrogen bonding and van der Waals forces—that are responsible for the selective crystallization of one diastereomer over the other.
Furthermore, this technique provides invaluable information on the structure of cinchonidine complexes with other molecules. The precise bond lengths, bond angles, and torsion angles obtained from X-ray diffraction data allow for a detailed analysis of the coordination environment and the nature of the intermolecular interactions that stabilize the complex.
The following table provides an overview of the key information obtained from X-ray crystallography of this compound and its derivatives.
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |
| Space Group | The symmetry elements present in the crystal structure. |
| Atomic Coordinates | The precise position of each atom in the unit cell, defining the molecular structure. |
| Bond Lengths and Angles | Provides detailed information about the geometry of the molecule and any distortions upon complexation. |
| Intermolecular Interactions | Identifies and quantifies hydrogen bonds, van der Waals contacts, and other non-covalent interactions that determine the crystal packing. |
Electrochemical Behavior and Applications of Cinchonidine Alkaloid Systems
The electrochemical behavior of cinchonidine and other cinchona alkaloids is of significant interest due to their potential applications in electrocatalysis and electrochemical sensing. The quinoline and quinuclidine moieties of the cinchonidine molecule contain electroactive groups that can undergo oxidation or reduction at an electrode surface.
Studies have shown that cinchona alkaloids can adsorb onto electrode surfaces, such as platinum. preprints.orgmdpi.com This adsorption is a key step in their application as modifiers for enantioselective hydrogenation reactions on metal catalysts. The orientation and conformation of the adsorbed alkaloid can influence the stereochemical outcome of these reactions.
Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry (DPV), can be used to investigate the redox properties of cinchonidine and to develop analytical methods for its determination. For instance, an organic thin film of cinchonine has been created on a platinum electrode surface through cathodic reduction. preprints.orgmdpi.com This modified electrode was then used for the sensitive determination of cinchonine in various samples using DPV. preprints.orgmdpi.comsciety.orgpreprints.orgresearchgate.net The limits of detection (LOD) and quantification (LOQ) for cinchonine using this method were found to be 0.6 µg L⁻¹ and 1.8 µg L⁻¹, respectively. mdpi.com
The electrochemical deposition of a cinchonine layer on a platinum surface can be achieved by the cathodic reduction of its hydrochloride salt in a methanolic solution at a controlled potential. mdpi.com This process involves a hydrogen evolution reaction that leads to the stable adsorption of the insoluble alkaloid onto the platinum cathode. mdpi.com
The table below summarizes the key electrochemical parameters and their relevance to the study of cinchonidine systems.
| Electrochemical Technique/Parameter | Application in Cinchonidine Studies |
| Cyclic Voltammetry (CV) | Used to investigate the redox behavior of cinchonidine and its adsorption on electrode surfaces. |
| Differential Pulse Voltammetry (DPV) | A sensitive technique for the quantitative determination of cinchonidine and related alkaloids. mdpi.com |
| Adsorption Isotherms | Can be used to study the thermodynamics and kinetics of cinchonidine adsorption on electrode surfaces. |
| Limit of Detection (LOD) | A measure of the sensitivity of an electrochemical method for the determination of cinchonidine. |
| Limit of Quantification (LOQ) | The lowest concentration of cinchonidine that can be reliably quantified with an electrochemical method. |
Q & A
Q. What are the standard methods for characterizing Cinchonidine Sulphate’s purity and structural integrity in experimental settings?
Methodological Answer: Characterization involves a multi-modal approach:
- Chromatography : HPLC or UPLC with UV detection (λ = 270–280 nm) to assess purity, referencing retention time against certified standards .
- Spectroscopy : - and -NMR for structural confirmation, with deuterated solvents (e.g., DO or DMSO-d) to resolve stereochemical features .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to verify melting points (anhydrous form: ~205°C) and detect hydrate phases .
- Elemental Analysis : Combustion analysis (C, H, N, S) to confirm stoichiometry (CHNOS·3HO) .
Experimental protocols should align with reproducibility standards, as outlined in Beilstein Journal guidelines for compound characterization .
Q. How does the solubility profile of this compound influence its formulation in experimental pharmacology?
Methodological Answer: Solubility optimization requires:
- Solvent Systems : Test aqueous buffers (pH 4–7) due to its solubility in water (1:100 w/v), with enhanced dissolution in acidic media (e.g., 0.1N HCl) .
- Co-solvents : Evaluate glycerol or glucose syrups for stable formulations, as described in British Pharmacopoeia (1911) .
- Stability Studies : Monitor hydrate transitions (e.g., trihydrate vs. anhydrous forms) using thermogravimetric analysis (TGA) to prevent recrystallization in vivo .
Detailed solubility protocols should be reported in supplementary materials to avoid redundancy in main manuscripts .
Advanced Research Questions
Q. How can researchers optimize the enantioselective synthesis of this compound derivatives for chiral catalysis applications?
Methodological Answer: Key strategies include:
- Asymmetric Catalysis : Use cinchonidine’s inherent chirality (eight stereocenters) as a template for ligand design, employing X-ray crystallography to validate stereochemical outcomes .
- Reaction Engineering : Screen solvents (e.g., ethanol, acetonitrile) and catalysts (e.g., Pd/C, Ru complexes) under inert conditions to minimize racemization .
- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) and correlate with reaction time/temperature gradients .
Experimental design must include rigorous controls (e.g., blank runs, internal standards) to ensure reproducibility .
Q. What strategies resolve contradictions in reported pharmacological effects of this compound (e.g., pro-convulsant vs. antimalarial activity)?
Methodological Answer: Address discrepancies through:
- Dose-Response Studies : Establish therapeutic indices in preclinical models (e.g., murine malaria vs. neurotoxicity assays) to identify threshold doses .
- Systematic Reviews : Apply PRISMA guidelines to aggregate data from heterogeneous studies, highlighting variables like hydration state or impurity profiles .
- Mechanistic Profiling : Use patch-clamp electrophysiology to assess ion channel modulation (e.g., NMDA receptors) linked to convulsant activity .
Contradictions often arise from unaccounted variables; transparent reporting of synthesis/purification methods is critical .
Q. How do computational models predict the interaction of this compound with biological targets (e.g., Plasmodium falciparum enzymes)?
Methodological Answer: Computational workflows involve:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to PfATP4 or cytochrome b, validating with free-energy perturbation (FEP) calculations .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of drug-target complexes .
- QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and hydrogen-bonding capacity from experimental solubility/activity data .
Validate in silico findings with in vitro enzyme inhibition assays (e.g., IC determination) .
Methodological Considerations
Q. How should researchers design experiments to investigate the environmental stability of this compound in aqueous ecosystems?
Methodological Answer:
- Degradation Studies : Expose samples to UV light (254 nm) and varying pH (3–9), quantifying degradation products via LC-MS/MS .
- Ecotoxicology Assays : Use Daphnia magna or algal models to assess acute toxicity (LC), referencing OECD guidelines for standardization .
Report full experimental parameters (e.g., light intensity, buffer composition) to enable replication .
Q. What frameworks guide the integration of this compound research into broader alkaloid discovery pipelines?
Methodological Answer:
- Literature Mining : Use tools like SciFinder or Reaxys to map structure-activity relationships (SAR) across cinchona alkaloids .
- High-Throughput Screening (HTS) : Employ fragment-based libraries to identify synergistic combinations (e.g., with artemisinin derivatives) .
Adhere to PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) when formulating research questions .
Data Reporting Standards
- Reproducibility : Include raw NMR spectra, chromatograms, and crystallographic data in supplementary materials .
- Ethical Compliance : For in vivo studies, detail IACUC protocols (e.g., dose administration, humane endpoints) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
